3-phenoxy-2-(1H-1,2,4-triazol-3-yl)-5-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC16560357
Molecular Formula: C14H9F3N4O
Molecular Weight: 306.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3N4O |
|---|---|
| Molecular Weight | 306.24 g/mol |
| IUPAC Name | 3-phenoxy-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine |
| Standard InChI | InChI=1S/C14H9F3N4O/c15-14(16,17)9-6-11(22-10-4-2-1-3-5-10)12(18-7-9)13-19-8-20-21-13/h1-8H,(H,19,20,21) |
| Standard InChI Key | SNWVMNSNMTUSJG-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name, 3-phenoxy-2-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)pyridine, reflects its substitution pattern. Key features include:
Pyridine Core Modifications
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Position 2: The 1,2,4-triazole group introduces a five-membered aromatic ring with three nitrogen atoms, enabling hydrogen bonding and metal coordination .
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Position 3: The phenoxy group (C₆H₅O–) contributes steric bulk and lipophilicity, potentially enhancing membrane permeability.
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Position 5: The trifluoromethyl (–CF₃) group is electron-withdrawing, polarizing the pyridine ring and influencing reactivity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₉F₃N₄O |
| Molecular Weight | 306.24 g/mol |
| SMILES | C1=CC=C(C=C1)OC2=C(N=CC(=C2)C(F)(F)F)C3=NC=NN3 |
| InChIKey | SNWVMNSNMTUSJG-UHFFFAOYSA-N |
Physicochemical Properties
Solubility and Lipophilicity
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The trifluoromethyl group increases hydrophobicity (logP ≈ 3.2 estimated), suggesting poor aqueous solubility but enhanced lipid bilayer penetration.
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Phenoxy and triazole groups may enable solubility in polar aprotic solvents (e.g., DMSO).
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| Partition Coefficient (logP) | 3.2 (estimated) |
| Hydrogen Bond Donors | 1 (triazole N–H) |
| Hydrogen Bond Acceptors | 6 |
Research Findings and Hypotheses
Electronic Effects
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The –CF₃ group withdraws electron density, rendering the pyridine ring electrophilic at positions 2 and 4. This could facilitate nucleophilic attacks in synthetic modifications .
Stability Under Hydrolytic Conditions
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The triazole ring’s resonance stabilization may confer resistance to hydrolysis, unlike ester- or amide-containing analogs.
Comparative Analysis with Analogous Compounds
Table 3: Structural and Functional Comparisons
The target compound’s hybrid structure merges features of both analogs, suggesting broader applicability.
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